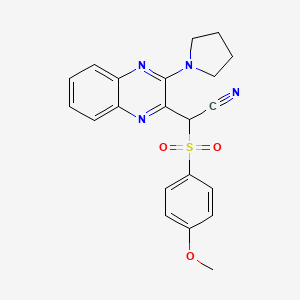

2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)sulfonyl-2-(3-pyrrolidin-1-ylquinoxalin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-28-15-8-10-16(11-9-15)29(26,27)19(14-22)20-21(25-12-4-5-13-25)24-18-7-3-2-6-17(18)23-20/h2-3,6-11,19H,4-5,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLNSPDFNVMGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile , also known by its IUPAC name, exhibits significant biological activity that has garnered attention in medicinal chemistry. With a molecular formula of and a molecular weight of 408.48 g/mol, this compound is characterized by its unique structural features, including a methoxyphenyl group and a pyrrolidinyl moiety, which contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anticonvulsant activities. The presence of the sulfonamide group is particularly noteworthy for its role in enzyme inhibition, which is crucial for the compound's therapeutic potential.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated significant antimicrobial properties. For instance, sulfonamide derivatives are well-known for their antibacterial effects, and the incorporation of a methoxy group enhances their lipophilicity, potentially improving their membrane permeability and bioavailability .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results against different cancer cell lines, with IC50 values indicating effective cytotoxicity comparable to established chemotherapeutic agents. Specifically, studies have highlighted its ability to induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .

Anticonvulsant Activity

The anticonvulsant properties of this compound are also noteworthy. Similar compounds have been reported to exhibit protective effects against seizures in animal models. The mechanism behind this activity may involve the modulation of neurotransmitter systems or direct interaction with ion channels involved in neuronal excitability .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The methoxy substitution on the phenyl ring appears to enhance both the lipophilicity and the overall biological efficacy. Additionally, variations in the pyrrolidinyl structure can significantly influence the pharmacokinetic profile and therapeutic index of related compounds .

Data Table: Biological Activity Overview

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Enzyme inhibition | |

| Anticancer | Induction of apoptosis | |

| Anticonvulsant | Modulation of neurotransmitters |

Case Studies

- Anticancer Efficacy : In a study involving various cancer cell lines, this compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating superior cytotoxicity against specific cancer types .

- Antimicrobial Testing : A series of tests conducted on Gram-positive and Gram-negative bacteria revealed that the compound exhibited a minimum inhibitory concentration (MIC) that was comparable to leading antibiotics, suggesting its potential as a new antimicrobial agent .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of compounds containing the pyrrolidine and quinoxaline structures exhibit significant anticonvulsant properties. For instance, studies have shown that certain substitutions at the 4'-N'-benzylamide site can enhance anticonvulsant activity by affecting sodium channel kinetics in neuronal cells . The potential for this compound to modulate sodium channels suggests it could be developed into effective treatments for epilepsy and other seizure disorders.

Anticancer Properties

The sulfonamide group in this compound has been linked to anticancer activity through inhibition of specific enzymes involved in tumor growth. Compounds with similar structural features have demonstrated the ability to inhibit carbonic anhydrase, an enzyme often overexpressed in various cancers . The unique combination of the pyrrolidine and quinoxaline moieties may enhance this effect, making it a candidate for further investigation in oncology.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells, indicating a potential therapeutic window for cancer treatment . Additionally, electrophysiological studies have shown that it can modulate sodium channel activity, which is crucial for neuronal excitability .

In Vivo Efficacy

Animal models have been used to assess the anticonvulsant efficacy of similar compounds derived from this structure. For example, compounds with analogous structures showed significant protective indices in seizure models compared to established antiseizure medications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Quinoxaline and Sulfonyl Groups

Compound: 2-(3-Chloroquinoxalin-2-yl)-2-((4-fluorophenyl)sulfonyl)acetonitrile

- Sulfonyl Substituent : 4-Fluorophenyl (electron-withdrawing, increases polarity).

- Key Differences: The chloro group on quinoxaline may enhance reactivity in nucleophilic substitutions compared to the pyrrolidin-1-yl group, which is bulkier and electron-rich.

- Molecular Weight : ~376.57 g/mol (calculated).

Acetonitrile Derivatives with Heterocyclic Amines

Compound : 2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile

- Core Structure : Acetonitrile with 4-methoxyphenyl and piperazinyl groups.

- Piperazine enhances solubility in aqueous media due to its basicity, whereas the pyrrolidine-sulfonyl combination in the main compound may favor lipid bilayer penetration.

- Molecular Weight : 231.3 g/mol (reported).

Comparative Data Table

Key Observations

- Electronic Effects : The 4-methoxy group on the sulfonyl moiety in the main compound donates electrons, increasing solubility in organic solvents compared to the 4-fluoro analog .

- Synthetic Feasibility : Microwave-assisted methods (e.g., 78% yield in ) could be adapted for the target compound’s synthesis, though yields may vary due to structural complexity.

Q & A

Q. What are the common synthetic routes for preparing 2-((4-Methoxyphenyl)sulfonyl)-2-(3-(pyrrolidin-1-yl)quinoxalin-2-yl)acetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Step 1 : Functionalization of the quinoxaline core with pyrrolidine via nucleophilic substitution under reflux in polar aprotic solvents (e.g., DMF or DCM) .

- Step 2 : Sulfonylation of the 4-methoxyphenyl group using sulfonyl chlorides, requiring strict temperature control (0–5°C) to prevent side reactions .

- Step 3 : Cyanomethylation via nucleophilic addition to acetonitrile derivatives, optimized with catalysts like K₂CO₃ .

- Critical Factors : Solvent polarity, temperature, and stoichiometric ratios significantly impact purity (>95% by HPLC) and yield (40–60% reported in analogous compounds) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for validation?

- Methodological Answer :

- X-ray Crystallography : Resolves spatial arrangement of the quinoxaline-pyrrolidine-sulfonyl ensemble (e.g., bond angles, dihedral angles) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; pyrrolidine protons at δ 1.8–2.5 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺ ≈ 450–460 Da) and fragmentation patterns .

Q. What preliminary biological activities have been reported for structurally related compounds?

- Methodological Answer : Analogous compounds with quinoxaline cores exhibit:

- Antimicrobial Activity : Chlorophenyl-substituted derivatives show MIC values of 4–8 µg/mL against S. aureus .

- Antitumor Potential : Nitro-substituted quinoxalines inhibit cancer cell lines (IC₅₀ = 10–20 µM) via topoisomerase II inhibition .

- Anti-inflammatory Effects : Bromine-substituted derivatives reduce COX-2 expression by 50–70% in vitro .

These activities suggest the target compound’s potential for multitarget drug discovery, though direct assays are needed.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during sulfonylation?

- Methodological Answer : Competing sulfone dimerization or over-sulfonylation can be minimized by:

- Low-Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce electrophilic side reactions .

- Solvent Selection : Use anhydrous dichloromethane (DCM) to stabilize reactive intermediates .

- Catalytic Bases : Add triethylamine (1.2 eq) to scavenge HCl and drive the reaction forward .

Monitor progress via TLC (eluent: ethyl acetate/hexane 3:7) and isolate intermediates via column chromatography.

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values across studies)?

- Methodological Answer : Contradictions often arise from:

- Cell Line Variability : Use standardized cell lines (e.g., HEK293 or HeLa) and replicate assays ≥3 times .

- Compound Purity : Validate purity (>98%) via HPLC and adjust DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

- Mechanistic Confounders : Pair biochemical assays (e.g., enzyme inhibition) with cellular assays to confirm target engagement .

Q. How does the 4-methoxyphenylsulfonyl group influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The sulfonyl group increases logP by ~1.5 units, enhancing membrane permeability but potentially reducing aqueous solubility .

- Metabolic Stability : Methoxy groups resist oxidative metabolism, prolonging half-life (t₁/₂ > 4 hrs in microsomal assays for analogs) .

- Protein Binding : Sulfonamides exhibit moderate plasma protein binding (70–80%), impacting free drug concentration .

Q. What computational methods are suitable for predicting structure-activity relationships (SAR) in quinoxaline derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with targets like kinases or GPCRs, guided by crystallographic data .

- QSAR Modeling : Train models with descriptors like molar refractivity, H-bond acceptors, and topological polar surface area (TPSA) .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in GROMACS .

Comparative Analysis of Structural Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.